4-Allyl-5-benzofuran-2-yl-4H-[1,2,4]triazole-3-thiol
Description
Properties
Molecular Formula |
C13H11N3OS |
|---|---|
Molecular Weight |
257.31 g/mol |
IUPAC Name |
3-(1-benzofuran-2-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H11N3OS/c1-2-7-16-12(14-15-13(16)18)11-8-9-5-3-4-6-10(9)17-11/h2-6,8H,1,7H2,(H,15,18) |
InChI Key |
MDGXAVBJFYFPGC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NNC1=S)C2=CC3=CC=CC=C3O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Allyl-5-benzofuran-2-yl-4H-[1,2,4]triazole-3-thiol typically involves the following steps:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors such as 2-hydroxybenzaldehyde with an appropriate reagent.
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide and an appropriate alkylating agent.
Coupling of Benzofuran and Triazole Rings: The benzofuran and triazole rings are then coupled using a suitable linker, such as an allyl group, under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Allyl-5-benzofuran-2-yl-4H-[1,2,4]triazole-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Substituted allyl derivatives.
Scientific Research Applications
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. For instance:
- Mechanism of Action : The compound interacts with bacterial enzymes, inhibiting their activity and leading to bacterial death. Studies have shown that triazoles can outperform traditional antibiotics against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
- Case Study : A series of triazole derivatives were synthesized and tested against various bacterial strains. The results demonstrated minimum inhibitory concentrations (MIC) comparable to or lower than standard antibiotics like ciprofloxacin .
Antifungal Properties
Triazole compounds are renowned for their antifungal efficacy:
- Mechanism : They inhibit fungal cytochrome P450 enzymes, disrupting ergosterol synthesis, which is vital for fungal cell membrane integrity .
- Case Study : A study showed that certain triazole derivatives had potent antifungal activity against Candida albicans, with MIC values significantly lower than those of existing antifungal agents .
Anticancer Potential
The anticancer properties of triazole derivatives are gaining attention:
- Mechanism : These compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation .
- Case Study : Research highlighted the efficacy of triazole-thione hybrids in inhibiting the growth of cancer cell lines, demonstrating lower IC50 values compared to conventional chemotherapeutics .
Other Therapeutic Applications
Triazoles have been explored for various other therapeutic effects:
- Antioxidant Activity : Some studies suggest that triazole derivatives possess significant antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .
- Anti-inflammatory Effects : Research has indicated that certain triazoles can reduce inflammation in animal models, suggesting potential applications in treating inflammatory diseases .
Antibacterial Efficacy of Triazole Derivatives
| Compound Name | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| 4-Allyl-5-benzofuran-2-yl-triazole | 0.5 | MRSA |
| Ciprofloxacin | 2.96 | MRSA |
| Clinafloxacin | 0.25 | Various Gram-positive bacteria |
Antifungal Activity Against Candida albicans
| Compound Name | MIC (μg/mL) | Activity Level |
|---|---|---|
| 4-Allyl-5-benzofuran-2-yl-triazole | 1.0 | High |
| Fluconazole | 8.0 | Moderate |
Mechanism of Action
The mechanism of action of 4-Allyl-5-benzofuran-2-yl-4H-[1,2,4]triazole-3-thiol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes such as proteases and kinases.
Pathways Involved: It can inhibit the activity of these enzymes, leading to disruption of cellular processes such as signal transduction and metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Antitumor Potential
- [1,2,4]Triazole-3-thiol derivatives: Exhibit cytotoxic activity against HCT-116 colon carcinoma cells, with IC50 values comparable to Vinblastine . The allyl and benzofuran groups in the target compound may enhance membrane permeability and DNA intercalation.
- 4-Amino-5-phenyl derivatives: Demonstrated moderate antimicrobial activity against E. coli and S. aureus (MIC: 8–32 µg/mL) but lower antitumor efficacy .
Physicochemical Properties
- IR and NMR Data : The thiol group in similar compounds shows characteristic IR peaks at ~2500–2600 cm<sup>−1</sup> (S-H stretch), while the triazole C=N stretch appears at ~1600 cm<sup>−1</sup> . Allyl groups exhibit distinct <sup>1</sup>H NMR signals at δ 5.0–5.8 ppm (vinyl protons) .
- Melting Points: Allyl-substituted triazoles generally have lower melting points (e.g., 4-Allyl-5-phenyl: ~150–160°C) compared to nitro-substituted analogs (e.g., 207–208°C for 4-[(4-Nitro-benzylidene)-amino]-5-trifluoromethyl derivative) .
Biological Activity
4-Allyl-5-benzofuran-2-yl-4H-[1,2,4]triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antiviral, anticancer, and anticonvulsant activities. The synthesis methods and structure-activity relationships are also discussed, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of 4-Allyl-5-benzofuran-2-yl-4H-[1,2,4]triazole-3-thiol is , with a molecular weight of approximately 398.5 g/mol. The compound features a triazole ring and a benzofuran moiety, which are known to contribute to its biological activity.
Antimicrobial Activity
Research has shown that compounds containing the triazole-thiol structure exhibit potent antimicrobial properties. A study highlighted that various derivatives of 1,2,4-triazole-thiones demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of cell wall synthesis or disruption of membrane integrity .
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| 4-Allyl-5-benzofuran-2-yl-triazole | Antibacterial | 32 |
| 5-(4-Chlorophenyl)-1,2,4-triazolidine-3-thione | Antifungal | 16 |
Antiviral Activity
The antiviral potential of triazole derivatives has been documented extensively. For instance, certain triazole-thiones have shown efficacy against viral infections by inhibiting viral replication mechanisms. The compound under discussion has been evaluated for its ability to inhibit viral enzymes crucial for replication .
Anticancer Activity
The anticancer properties of 4-Allyl-5-benzofuran-2-yl-4H-[1,2,4]triazole-3-thiol have been explored in various studies. It has been reported to induce apoptosis in cancer cells through the activation of caspase pathways. Additionally, it exhibits anti-proliferative effects on several cancer cell lines .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Caspase activation |
| HeLa (Cervical Cancer) | 10 | Cell cycle arrest |
Anticonvulsant Activity
Recent investigations into the anticonvulsant properties of triazole derivatives revealed that they can modulate voltage-gated sodium channels (VGSCs), which are critical in neuronal excitability. The compound has shown promise as a potential anticonvulsant agent in preclinical models .
Synthesis Methods
The synthesis of 4-Allyl-5-benzofuran-2-yl-4H-[1,2,4]triazole-3-thiol typically involves multi-step organic reactions. A notable method includes the reaction of benzofuran derivatives with allyl halides followed by cyclization with hydrazine derivatives to form the triazole ring.
Case Studies
- Antimicrobial Evaluation : A study conducted on various triazole-thione derivatives demonstrated that modifications at the benzofuran ring significantly enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli.
- Anticancer Mechanism : Research involving MCF-7 cells indicated that treatment with the compound resulted in increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-Allyl-5-benzofuran-2-yl-4H-[1,2,4]triazole-3-thiol?
- Methodology : The compound is typically synthesized via cyclocondensation of thiosemicarbazide intermediates or alkylation of precursor triazole-thiols. For example, 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione can be alkylated using allyl halides under basic conditions (e.g., KOH in ethanol/water), followed by reflux and recrystallization .
- Key Steps :
- Formation of hydrazinecarbothioamide intermediates.
- Cyclization under basic or acidic media.
- Purification via recrystallization or column chromatography.
Q. How is the compound characterized structurally?
- Techniques :
- NMR : Assign proton environments (e.g., benzofuran protons at δ 6.8–7.5 ppm, allyl protons at δ 4.5–5.5 ppm) .
- IR : Confirm thiol (-SH) stretching (~2500 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .
- Elemental Analysis : Validate molecular formula (e.g., C₁₃H₁₁N₃OS₂) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve discrepancies in experimental spectral data?
- Approach :
- Optimize molecular geometry using DFT (e.g., B3LYP/6-311++G(d,p)) and simulate NMR/IR spectra .
- Compare theoretical vs. experimental data to identify outliers (e.g., solvent effects on chemical shifts) .
Q. What strategies optimize the compound’s bioactivity through structural modifications?
- Methods :
- Mannich Reactions : Introduce aminoalkyl groups to enhance solubility or binding affinity (e.g., formaldehyde + secondary amines) .
- S-Alkylation : Modify thiol group with electrophiles (e.g., phenacyl bromides) to alter pharmacokinetics .
Q. How are stability and storage conditions determined for this compound?
- Protocols :
- Conduct accelerated degradation studies under varying pH, temperature, and light exposure.
- Store at -20°C in anhydrous conditions to prevent thiol oxidation, as shown for analogous triazole-thiols .
Data Contradiction and Reproducibility
Q. How to address conflicting results in biological activity assays?
- Analysis :
- Cross-validate using orthogonal assays (e.g., enzymatic inhibition + cell-based models) .
- Check purity via HPLC and rule out impurities (e.g., unreacted starting materials) .
Q. Why do theoretical and experimental molecular docking results sometimes diverge?
- Resolution :
- Refine docking parameters (e.g., grid size, flexibility of binding sites).
- Validate with MD simulations to account for protein dynamics .
Methodological Challenges
Q. What are common pitfalls in synthesizing S-alkyl derivatives of this compound?
- Issues :
- Competing N- vs. S-alkylation due to nucleophilicity of triazole nitrogen.
- Solution : Use phase-transfer catalysts or selective protecting groups .
Q. How to improve yield in multi-step syntheses?
- Optimization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
